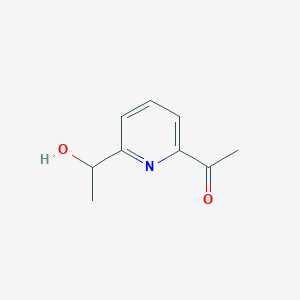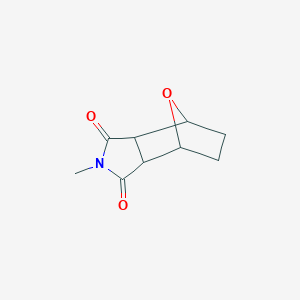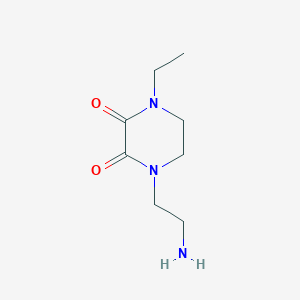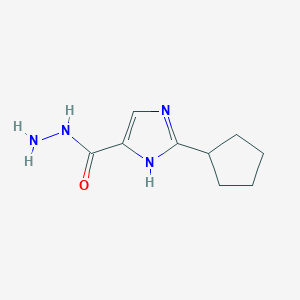
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone
Descripción general
Descripción
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, also known as HEPE, is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEPE is a small molecule that can be synthesized using various methods, and its mechanism of action is being studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Behavior in Organometallic Chemistry
1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone and its derivatives have been utilized in the field of organometallic chemistry. Wen‐Hua Sun et al. (2007) synthesized a series of tridentate ligands, including 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, for coordination with iron(II) and cobalt(II) dichloride. These complexes demonstrated good catalytic activities for ethylene reactivity, indicating the potential of this compound in catalytic processes (Wen‐Hua Sun et al., 2007).
Antimicrobial Applications
A derivative of this compound, specifically 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, has shown significant antimicrobial activity. The compound was synthesized by J. Salimon et al. (2011) and exhibited minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3, highlighting its potential in antimicrobial applications (J. Salimon et al., 2011).
Applications in Antiviral Research
In antiviral research, derivatives of this compound have been explored. F. Attaby et al. (2006) synthesized a compound (1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone) that was used as a starting material for various reactions. The synthesized heterocyclic compounds were evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating its relevance in antiviral research (F. Attaby et al., 2006).
Applications in Corrosion Inhibition
In the field of corrosion science, derivatives of this compound have been studied as corrosion inhibitors. M. Hegazy et al. (2012) investigated the efficiency of various Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol, as inhibitors for carbon steel in hydrochloric acid. The study provided insights into the effectiveness of these compounds in protecting against corrosion (M. Hegazy et al., 2012).
Molecular and Crystal Structure Analysis
The compound has been used in studies involving molecular and crystal structure analysis. M. Percino et al. (2006) isolated 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and investigated its crystal structure using X-ray diffraction. Thisresearch provides valuable insights into the structural properties of such compounds, which is crucial in the development of new materials and drugs (M. Percino et al., 2006).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, the synthesis and characterization of derivatives of this compound have been extensively studied. For example, D. T. Connor et al. (1977) described the synthesis of pyridine N-oxide substituted chromones, chromanones, coumarins, quinolines, dihydroquinolines, and cinnolines from derivatives of this compound. These studies contribute to the understanding of heterocyclic compounds in organic synthesis (D. T. Connor et al., 1977).
Quantum Chemical Investigation
The compound and its derivatives have also been used in quantum chemical investigations. M. Bouklah et al. (2012) conducted DFT and quantum-chemical calculations to investigate the electronic properties of various derivatives, including (2-pyridin-4-yl-ethyl]thio}acetic acid. These studies are significant for understanding the electronic structure and properties of these compounds (M. Bouklah et al., 2012).
Ferroelectric Molecular Field-Switch Applications
In the field of molecular electronics, the compound has been explored for its potential in creating ferroelectric switches. M. Rode et al. (2016) studied a molecule derived from this compound for its ability to undergo reversible dipole moment reversion under an external electric field, demonstrating its application in molecular electronics and information storage (M. Rode et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRARLHPPMMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[3-(4-Fluorophenyl)phenyl]methanol](/img/structure/B3358108.png)


![1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone](/img/structure/B3358134.png)

